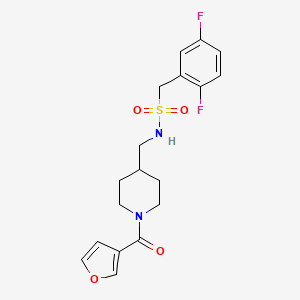
1-(2,5-difluorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-difluorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H20F2N2O4S and its molecular weight is 398.42. The purity is usually 95%.
BenchChem offers high-quality 1-(2,5-difluorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,5-difluorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Methane Utilization and Environmental Impact
Methane, a potent greenhouse gas, presents significant environmental challenges and opportunities for resource utilization. Research focuses on methanotrophs, bacteria that metabolize methane as their sole carbon source, demonstrating potential for environmental remediation and value-added products from methane, such as biofuels and bioplastics (Strong, Xie, & Clarke, 2015).
Biodegradation of Environmental Contaminants
Studies on microbial degradation of polyfluoroalkyl chemicals, a group related to sulfonamides, highlight the environmental persistence of these compounds and their breakdown pathways. This research is crucial for understanding the fate of sulfonamides in the environment and developing strategies for mitigating their impact (Liu & Mejia Avendaño, 2013).
Photocatalysis and Photosensitization for Pollution Control
Investigations into the oxidation of sulfur compounds via photocatalysis or photosensitization provide insights into air pollution control technologies. These methods are relevant for the removal of malodorous and toxic sulfur compounds from industrial emissions, potentially applicable to the degradation of sulfonamide pollutants (Cantau et al., 2007).
Green Chemistry and Methane Conversion
Research into the oxidative methylation of aromatics using methane over zeolite catalysts offers a green chemistry perspective on methane utilization. This process, potentially involving sulfonamide catalysts, represents an environmentally friendly approach to converting methane into more valuable hydrocarbons, demonstrating the intersection of sustainability and chemical synthesis (Adebajo, 2007).
Sulfonamide Chemistry in Synthesis and Catalysis
Sulfonamides, including trifluoromethanesulfonic acid, play a critical role in organic synthesis, serving as catalysts and intermediates in a wide range of chemical reactions. Their use in electrophilic aromatic substitution, carbon–carbon, and carbon–heteroatom bond formation, among other reactions, underscores the versatility and importance of sulfonamide compounds in modern chemistry (Kazakova & Vasilyev, 2017).
Eigenschaften
IUPAC Name |
1-(2,5-difluorophenyl)-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O4S/c19-16-1-2-17(20)15(9-16)12-27(24,25)21-10-13-3-6-22(7-4-13)18(23)14-5-8-26-11-14/h1-2,5,8-9,11,13,21H,3-4,6-7,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMBPLIXHWLDDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CC2=C(C=CC(=C2)F)F)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-difluorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2439237.png)
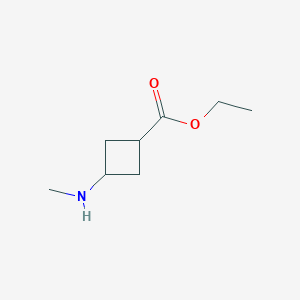
![ethyl 6-acetyl-2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2439239.png)

![4-butoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2439244.png)

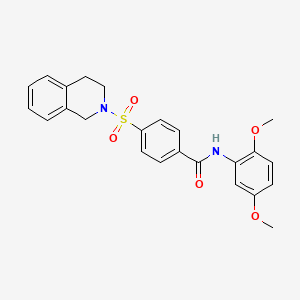
![7-azepan-1-yl-3-[(2,4-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2439247.png)
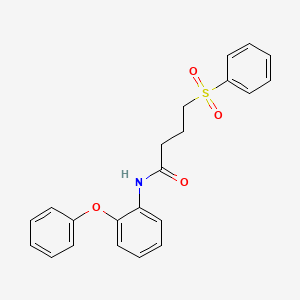
![(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2439253.png)
![4-(2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzamide](/img/structure/B2439254.png)

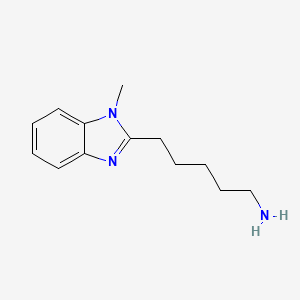
![N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2-(1H-indol-3-yl)-N-methylacetamide](/img/structure/B2439257.png)